2,5-Dimethoxy-[1,4]dioxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,5-dimethoxy-1,4-dioxane |
InChI |
InChI=1S/C6H12O4/c1-7-5-3-10-6(8-2)4-9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
DYRQUBUCDGTDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(CO1)OC |
Origin of Product |
United States |
Preparation Methods
Ethylene Glycol and Biacetyl Condensation
A widely reported method involves the condensation of ethylene glycol with biacetyl (2,3-butanedione) under acidic conditions. In the presence of camphorsulfonic acid (CSA), biacetyl reacts with ethylene glycol and trimethyl orthoformate to form 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, a structurally analogous compound. While this yields a tetramethyl derivative, adjusting the diol and carbonyl precursor ratios can target 2,5-dimethoxy-dioxane.
Reaction Conditions :
-
Catalyst : Camphorsulfonic acid (10 mol%)
-
Solvent : Methanol
-
Temperature : Reflux (65–70°C)
Limitations :
-
Requires precise stoichiometry to avoid oligomerization.
-
Limited scalability due to sensitivity to moisture.
[4+2] Cycloaddition with Dienophiles
Gold-Catalyzed Cycloaddition
A patent (WO1997021648A1) describes the use of gold(I) complexes to catalyze the addition of methanol to alkynes, forming 2,5-dimethoxy-1,4-dioxane derivatives. For example, 1-butyn-3-ol reacts with methanol in the presence of triphenylphosphine gold(I) nitrate and BF₃·OEt₂ under microwave irradiation.
Reaction Conditions :
-
Catalyst : Au(PPh₃)NO₃ (1 mol%)
-
Co-catalyst : BF₃·OEt₂ (10 mol%)
-
Solvent : Methanol (excess as reactant)
-
Temperature : 60°C, 6 hours
Mechanistic Insight :
The gold catalyst facilitates alkyne activation, followed by BF₃-mediated methanol addition and cyclization.
Hydrolysis of Methoxy-Substituted Precursors
Cation Exchange Resin-Mediated Hydrolysis
A patent (WO2002064582A1) details the hydrolysis of hydroxyacetal derivatives using cation exchange resins. While optimized for 2,5-dihydroxy-1,4-dioxane, substituting starting materials with methoxy groups could yield 2,5-dimethoxy-dioxane.
Typical Protocol :
-
Substrate : 2,5-Dimethyl-1,4-dioxane-2,5-diol
-
Catalyst : Dowex 50W (H⁺ form)
-
Solvent : Water
-
Temperature : 40–60°C
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Acid-catalyzed cyclization | CSA | 65–70°C | 95% | Moderate |
| Gold-catalyzed cycloaddition | Au(PPh₃)NO₃/BF₃ | 60°C | 92% | Low |
| Cation exchange hydrolysis | Dowex 50W | 40–60°C | ~70% | High |
Key Observations :
-
Acid-catalyzed methods offer high yields but require anhydrous conditions.
-
Gold catalysis enables regioselectivity but involves costly reagents.
-
Hydrolysis routes are scalable but necessitate precursor functionalization.
Scientific Research Applications
2,5-Dimethoxy-[1,4]dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-[1,4]dioxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of desired products through its reactive methoxy groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxane
- Structure : A six-membered ring with two oxygen atoms at 1,4-positions.
- Molecular Formula : C₄H₈O₂.
- Key Properties: High water solubility (miscible) due to hydrogen bonding . Boiling point: ~101°C. Environmental persistence: Resists biodegradation and migrates rapidly in groundwater . Toxicity: Classified as a probable human carcinogen by the U.S. EPA .
Comparison: 2,5-Dimethoxy-[1,4]dioxane’s methoxy groups may reduce water solubility compared to 1,4-dioxane, as hydrophobic substituents decrease polarity. However, the additional oxygen atoms could partially offset this effect by enabling hydrogen bonding.
2,5-Dimethyl-1,4-dioxane
- Structure : Methyl (-CH₃) groups at 2- and 5-positions.
- Molecular Formula : C₆H₁₂O₂.
- Key Properties :
Hydrolysis under acidic conditions may yield methanol and glycol derivatives instead of propylene glycol. The presence of methoxy groups could also alter metabolic pathways and environmental degradation rates compared to the methyl analog.
3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)
- Structure : A cyclic diester with methyl groups at 3- and 6-positions.
- Molecular Formula : C₆H₈O₄ .
- Key Properties :
- Hydrolyzes to lactic acid.
- Used in biodegradable polymer synthesis.
Comparison :
While structurally distinct (diester vs. ether), lactide highlights how substituent position and functional groups dictate reactivity and applications. This compound’s ether linkage and methoxy groups may confer stability against hydrolysis compared to lactide’s ester bonds.
Data Table: Comparative Analysis of 1,4-Dioxane Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthesis pathways and purification methods for 2,5-Dimethoxy-[1,4]dioxane in laboratory settings?
- Methodological Answer : Synthesis typically involves etherification or cyclization reactions using diols and carbonyl precursors under acidic or catalytic conditions. Purification can be achieved via fractional distillation or preparative chromatography, with validation by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For analogs like 1,4-dioxane, gas chromatography (GC) coupled with flame ionization detection (FID) is used for purity assessment .
Q. Which analytical techniques are most reliable for detecting this compound in environmental matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity for trace organic compounds. For 1,4-dioxane analogs, GC-FID achieves detection limits <1 ppb in water samples , but the methoxy groups in this compound may require derivatization to enhance volatility or ionization efficiency .
Q. What key physicochemical properties (e.g., solubility, log P, vapor pressure) must be characterized for this compound?
- Methodological Answer : Prioritize experimental determination of:
- Water solubility : Shake-flask method with HPLC quantification.
- Log P : Reverse-phase HPLC or octanol-water partitioning assays.
- Vapor pressure : Static headspace GC or thermogravimetric analysis.
For 1,4-dioxane, EPA/OPPT protocols emphasize standardized testing under controlled temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound, particularly regarding species-specific dose-response relationships?
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies toxicity. For 1,4-dioxane, rat-to-human extrapolation uses hepatic metabolism parameters and Monte Carlo simulations to account for variability in cytochrome P450 activity . Dose-threshold hypotheses should be tested via in vitro assays (e.g., hepatocyte cultures) to identify metabolic pathways altered by methoxy substituents .
Q. What experimental designs are optimal for assessing the environmental persistence of this compound in groundwater systems?
- Methodological Answer : Conduct microcosm studies simulating aerobic/anaerobic conditions, measuring half-life via LC-MS. For 1,4-dioxane, advanced oxidation processes (AOPs) like UV/HO achieve >90% degradation, but methoxy groups may reduce reactivity, necessitating catalyst screening (e.g., TiO or Fe) . Include isotopic labeling (C or H) to track degradation intermediates .
Q. How can analytical methods be optimized to mitigate matrix interference when quantifying this compound in complex biological samples?
- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins/lipids. For 1,4-dioxane, PFG NMR with 1,4-dioxane as a hydrodynamic radius reference requires correction for solvent concentration variations (e.g., 0.04–0.06% v/v) to avoid signal drift . Matrix-matched calibration and internal standards (e.g., deuterated analogs) improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
